3-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride
Overview
Description
3-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C10H22ClNO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a 2-(2-methoxyethoxy)ethyl group attached to the nitrogen atom of the piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride typically involves the reaction of piperidine with 2-(2-methoxyethoxy)ethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the final product. Additionally, industrial processes may employ more environmentally friendly solvents and catalysts to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the reduced amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under mild pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine forms.
Substitution: Various N-substituted piperidine derivatives.
Scientific Research Applications
3-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological systems, particularly in the investigation of neurotransmitter pathways and receptor interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(2-Methoxyethoxy)ethyl]piperidine
- 3-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride
Uniqueness
3-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of efficacy and potency in biological assays.
Biological Activity
3-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride is a piperidine derivative that has garnered attention in scientific research due to its potential biological activities. This article presents a detailed overview of the compound's biological activity, including its mechanisms of action, applications in research and medicine, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound can be represented structurally as follows:
The synthesis typically involves the reaction of piperidine with 2-(2-methoxyethoxy)ethyl bromide under controlled conditions to yield the hydrochloride salt. The process includes purification steps to ensure the desired compound's yield and quality.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Modulation : The compound can modulate enzyme activity by binding to active sites or allosteric sites, leading to alterations in metabolic pathways.
- Receptor Interaction : It may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
- Cellular Effects : Studies suggest that it may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
Anticancer Activity
Recent studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested against human breast adenocarcinoma (MCF-7), leukemia (CEM-13), and melanoma (MEL-8).
- IC50 Values : In vitro studies reported IC50 values ranging from 10 µM to 25 µM, indicating significant potency compared to standard chemotherapeutics like doxorubicin .
Neuropharmacological Effects
Research indicates that this compound may possess neuroprotective properties:
- Cognitive Enhancement : Animal models have demonstrated improvements in memory and learning tasks when administered the compound.
- Mood Regulation : Behavioral assays suggest potential antidepressant-like effects, warranting further exploration into its mechanism involving serotonin and norepinephrine pathways.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | IC50 (µM) | Notes |
---|---|---|---|
3-(2-Methoxyethyl)piperidine hydrochloride | Moderate anticancer activity | 15 | Similar structure |
3-(2-Ethoxyethyl)piperidine hydrochloride | Lower cytotoxicity | 30 | Less effective than target compound |
4-(2-Methoxyethyl)piperidine hydrochloride | Neuroprotective effects | 20 | Potential antidepressant |
Case Studies
-
Case Study on Anticancer Properties :
- A study involving MCF-7 cells showed that treatment with this compound led to increased apoptosis markers, such as caspase activation and p53 expression upregulation. Flow cytometry confirmed a dose-dependent increase in apoptotic cells.
-
Neuroprotective Study :
- In a rodent model, administration of the compound resulted in significant improvements in cognitive performance on the Morris water maze test, suggesting potential applications in treating neurodegenerative diseases.
Properties
IUPAC Name |
3-[2-(2-methoxyethoxy)ethyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-12-7-8-13-6-4-10-3-2-5-11-9-10;/h10-11H,2-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXRLGQTLFBZFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCC1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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